A Technical Guide to the Synthesis and Characterization of 4'-Hydroxyphenprocoumon
A Technical Guide to the Synthesis and Characterization of 4'-Hydroxyphenprocoumon
This document provides an in-depth technical guide for the chemical synthesis, purification, and comprehensive characterization of 4'-hydroxyphenprocoumon, a principal metabolite of the widely used anticoagulant, phenprocoumon. This guide is intended for researchers in medicinal chemistry, drug metabolism, and pharmacology, offering field-proven insights and robust, self-validating protocols.
Introduction: The Significance of a Metabolite
Phenprocoumon is a potent oral anticoagulant that functions as a vitamin K antagonist, effectively inhibiting the synthesis of clotting factors II, VII, IX, and X.[1][2] Its clinical efficacy is well-established, but its metabolism is complex, leading to the formation of several hydroxylated derivatives.[1][3] Among these, 4'-hydroxyphenprocoumon is a significant human metabolite, formed via oxidation of the phenyl ring.[4][5] Understanding the properties of this metabolite is crucial for several reasons:
-
Pharmacokinetics: The formation of metabolites influences the parent drug's half-life and clearance.
-
Pharmacodynamics: Metabolites may possess their own biological activity, potentially contributing to or modulating the overall therapeutic and toxicological profile of the parent drug.[6]
-
Reference Standards: Pure, well-characterized 4'-hydroxyphenprocoumon is essential as an analytical reference standard for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
This guide details the de novo synthesis of 4'-hydroxyphenprocoumon and the analytical methodologies required to confirm its structural identity and purity.
Chemical Synthesis of 4'-Hydroxyphenprocoumon
The synthesis of 3-substituted 4-hydroxycoumarins is a well-established field in organic chemistry.[7][8][9][10] The most direct and efficient strategy for synthesizing 4'-hydroxyphenprocoumon involves the acid-catalyzed alkylation of 4-hydroxycoumarin with a suitable secondary benzylic alcohol, specifically 1-(4-hydroxyphenyl)propan-1-ol.
The rationale for this approach lies in the reactivity of the 4-hydroxycoumarin scaffold. The enolic hydroxyl group activates the C3 position for electrophilic attack. The benzylic alcohol, in the presence of an acid catalyst, readily forms a stabilized carbocation, which then alkylates the 4-hydroxycoumarin at the C3 position to yield the desired product.[11]
Experimental Protocol: Synthesis
Reaction Scheme: 4-Hydroxycoumarin + 1-(4-Hydroxyphenyl)propan-1-ol → 4'-Hydroxyphenprocoumon
Materials:
-
4-Hydroxycoumarin (≥98%)
-
1-(4-Hydroxyphenyl)propan-1-ol (≥97%)
-
Bismuth (III) trifluoromethanesulfonate (Bi(OTf)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxycoumarin (1.62 g, 10 mmol) and 1-(4-hydroxyphenyl)propan-1-ol (1.52 g, 10 mmol).
-
Solvent and Catalyst Addition: Add anhydrous 1,2-dichloroethane (40 mL) to the flask. Stir the suspension. Add bismuth (III) triflate (Bi(OTf)₃, 0.33 g, 0.5 mmol, 5 mol%) as the catalyst. The choice of Bi(OTf)₃ is based on its proven efficacy as a mild Lewis acid catalyst for this type of alkylation, offering high yields and cleaner reactions compared to stronger acids.[11]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 84°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, higher-retention-factor spot indicates product formation.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexanes:ethyl acetate (starting from 9:1, gradually increasing to 7:3). Collect the fractions containing the pure product (as determined by TLC).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4'-hydroxyphenprocoumon as a white or off-white solid. Determine the yield and melting point.
Caption: Synthetic workflow for 4'-hydroxyphenprocoumon.
Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
-
Sample Preparation: Dissolve 10-15 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and allows for the observation of exchangeable protons (phenolic and enolic OH).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire with a spectral width of 16 ppm, 32k data points, and a relaxation delay of 2 seconds. Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is typically required.[12]
-
Processing: Process the data using appropriate software. Reference the spectra to the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).
The following tables summarize the predicted chemical shifts based on the known spectra of 4-hydroxycoumarin and related substituted aromatic compounds.[12][13][14][15]
Table 1: Predicted ¹H NMR Spectral Data for 4'-Hydroxyphenprocoumon in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂-CH₃ | ~0.9 | t | ~7.4 |
| -CH₂ -CH₃ | ~1.9 - 2.1 | m | - |
| -CH (CH₂CH₃)- | ~4.5 | t | ~7.8 |
| C3'-H, C5'-H | ~6.7 | d | ~8.5 |
| C2'-H, C6'-H | ~7.0 | d | ~8.5 |
| C8-H | ~7.3 | d | ~8.0 |
| C6-H | ~7.4 | t | ~7.5 |
| C7-H | ~7.6 | t | ~7.6 |
| C5-H | ~7.9 | d | ~7.8 |
| C4'-OH | ~9.5 | s (broad) | - |
| C4-OH | ~12-14 | s (broad) | - |
s = singlet, d = doublet, t = triplet, m = multiplet
Table 2: Predicted ¹³C NMR Spectral Data for 4'-Hydroxyphenprocoumon in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂-CH₃ | ~12 |
| -CH₂ -CH₃ | ~28 |
| -CH (CH₂CH₃)- | ~36 |
| C3 | ~104 |
| C8, C3', C5' | ~115-117 |
| C4a | ~121 |
| C6 | ~124 |
| C5 | ~125 |
| C2', C6' | ~129 |
| C7 | ~133 |
| C1' | ~135 |
| C8a | ~153 |
| C4' | ~156 |
| C2 | ~162 |
| C4 | ~165 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile:water.
-
Instrumentation: Use an HPLC system coupled to a triple-quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
MS Acquisition: Acquire data in both positive and negative ion modes. The molecular formula C₁₈H₁₆O₄ gives a molecular weight of 296.10 g/mol .
-
Positive Mode: Expect [M+H]⁺ at m/z 297.11.
-
Negative Mode: Expect [M-H]⁻ at m/z 295.09.
-
-
Fragmentation (MS/MS): Perform fragmentation on the parent ion. Key fragmentations would likely involve the loss of the propyl side chain and cleavages within the coumarin ring, which can be compared to known fragmentation of phenprocoumon and warfarin.[3][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining the purity of the synthesized compound.
-
System: An HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) to ensure sharp peak shapes. A typical starting condition could be 60% acetonitrile / 40% water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 280 nm and 310 nm, which are characteristic absorbance maxima for the coumarin chromophore.
-
Analysis: Inject a ~1 mg/mL solution of the compound. A pure sample should yield a single major peak, and purity can be calculated based on the peak area percentage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Phenolic & Enolic) | 3500 - 3200 (broad) | Indicates the presence of hydroxyl groups. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Characteristic of sp³ C-H bonds in the propyl group. |
| C=O Stretch (Lactone) | ~1720 - 1680 | Strong absorption from the coumarin carbonyl. |
| C=C Stretch (Aromatic/Enol) | 1620 - 1450 | Multiple bands indicating the aromatic rings. |
| C-O Stretch (Phenol/Ether) | 1280 - 1180 | Indicates C-O bonds. |
Caption: Simplified metabolic pathway of phenprocoumon.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of 4'-hydroxyphenprocoumon. The detailed protocols for synthesis via acid-catalyzed alkylation and for characterization using NMR, MS, HPLC, and IR spectroscopy are designed to be robust and reproducible. The resulting well-characterized compound serves as an indispensable tool for advancing our understanding of phenprocoumon's pharmacology and for developing improved analytical methods in clinical and research settings.
References
-
Phenprocoumon | C18H16O3 | CID 54680692 - PubChem. (n.d.). National Institutes of Health. [Link]
-
de Vries, J. X., Zimmermann, R., & Harenberg, J. (1986). Phenprocoumon metabolites in human plasma; characterization by HPLC and GC-MS. European Journal of Clinical Pharmacology, 29(5), 591–594. [Link]
-
Phenprocoumon Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]
-
Ufer, M., et al. (2005). Stereospecific pharmacokinetic characterisation of phenprocoumon metabolites, and mass-spectrometric identification of two novel metabolites in human plasma and liver microsomes. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(1), 41-50. [Link]
-
Toon, S., Heimark, L. D., Trager, W. F., & O'Reilly, R. A. (1985). Metabolic fate of phenprocoumon in humans. Journal of Pharmaceutical Sciences, 74(9), 1037-1040. [Link]
-
Phenprocoumon: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022). DrugInfo.co. [Link]
-
Phenprocoumon. (n.d.). Grokipedia. [Link]
-
Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
-
Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-163. [Link]
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). Molecules, 17(12), 14787-14797. [Link]
-
Gao, W.-T., et al. (2011). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Synthetic Communications, 41(15), 2250-2258. [Link]
-
Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (2020). Oriental Journal of Chemistry, 36(5). [Link]
-
Abdou, M., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3237-S3259. [Link]
-
de Vries, J. X., et al. (1993). Comparative plasma disposition and anticoagulant activities of racemic phenprocoumon and its metabolites in rats. Haemostasis, 23(1), 13-18. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). Molecules, 14(11), 4786-4811. [Link]
-
Showing metabocard for Phenprocoumon (HMDB0015081). (n.d.). Human Metabolome Database. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). Molecules. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). Semantic Scholar. [Link]
-
Zhang, Y., et al. (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Henan Normal University. [Link]
-
Synthesis and biological activity of compounds based on 4-hydroxycoumarin. (2023). ResearchGate. [Link]
- Process for the production of 4-hydroxycoumarin. (1957).
-
Ufer, M., et al. (2004). Determination of (R)- and (S)-phenprocoumon in human plasma by enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(4), 458-464. [Link]
-
Synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). Macedonian Journal of Chemistry and Chemical Engineering, 39(1), 69-78. [Link]
-
4-Hydroxycoumarin | C9H6O3 | CID 54682930. (n.d.). PubChem. [Link]
-
High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its major phase I metabolites. (2022). International Journal of Mass Spectrometry, 477. [Link]
-
¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. (2020). Analytical and Bioanalytical Chemistry, 412(20), 4807–4819. [Link]
Sources
- 1. Phenprocoumon : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Phenprocoumon | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolic fate of phenprocoumon in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative plasma disposition and anticoagulant activities of racemic phenprocoumon and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
- 8. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of compounds based on 4-hydroxycoumarin | Chemistry. Biology. Ecology [ichbe.sgu.ru]
- 11. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Making sure you're not a bot! [opus4.kobv.de]
